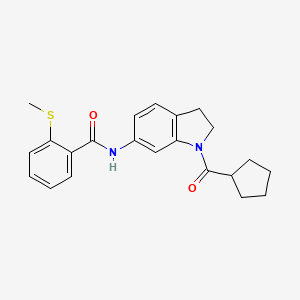![molecular formula C21H24FN7O2 B3008802 1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide CAS No. 1206995-85-8](/img/structure/B3008802.png)
1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24FN7O2 and its molecular weight is 425.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide is involved in the synthesis of various novel compounds. For example, it is used in the synthesis of isoxazolines and isoxazoles through cycloaddition reactions, which have potential applications in medicinal chemistry (Rahmouni et al., 2014).
Anticancer and Anti-Inflammatory Properties
This compound plays a role in the synthesis of derivatives that exhibit anticancer and anti-5-lipoxygenase activities. Such derivatives have been screened for cytotoxicity against various cancer cell lines, showing promising potential as therapeutic agents (Rahmouni et al., 2016).
Inhibitors in Cancer Therapy
Some derivatives of this compound act as potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase. These inhibitors have shown potential in cancer therapy due to their ability to regulate cell growth, metabolism, and angiogenesis (Nowak et al., 2009).
Biological Activity
Derivatives of this compound demonstrate effective inhibition on the proliferation of some cancer cell lines, which highlights its relevance in the field of oncology and pharmacology (Liu et al., 2016).
Aurora Kinase Inhibition
It has been associated with the inhibition of Aurora A, a kinase that plays a critical role in the progression of cancer, making it useful in cancer treatment strategies (ヘンリー, ジェームズ, 2006).
Dye Synthesis
This compound is also used in the synthesis of arylazo dyes, which are then applied to synthetic fibers. This indicates its applications in the field of materials science and textile engineering (Rangnekar & Puro, 2007).
Positron Emission Tomography (PET) Tracer
Derivatives of this compound have been synthesized for use as PET tracers, indicating their potential application in medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).
Antituberculosis Activity
Some analogues derived from this compound exhibit antituberculosis activity, highlighting its potential in the development of new treatments for tuberculosis (Jeankumar et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways.
Biochemical Pathways
The compound may affect various biochemical pathwaysSimilar compounds have been found to affect pathways related to cell growth and proliferation .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have shown efficacy when orally dosed in a mouse model of certain diseases .
Análisis Bioquímico
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a crucial role in biochemical reactions. It has been identified as a potent inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound’s interaction with CDK2 has been shown to significantly inhibit the growth of various cell lines .
Cellular Effects
1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide has demonstrated significant effects on various types of cells and cellular processes. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been shown to inhibit CDK2, leading to alterations in cell cycle progression and the induction of apoptosis within cells .
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O2/c22-15-1-3-16(4-2-15)29-20-17(13-24-29)19(27-9-11-31-12-10-27)25-21(26-20)28-7-5-14(6-8-28)18(23)30/h1-4,13-14H,5-12H2,(H2,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQUDTJJTJTVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3008719.png)
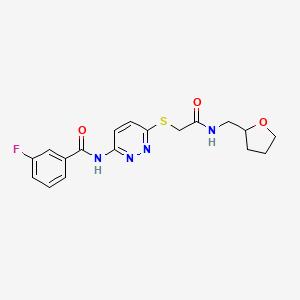
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B3008723.png)
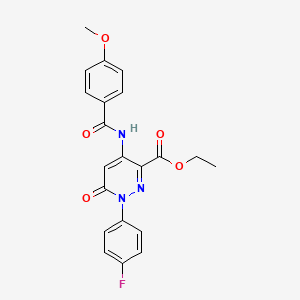
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)
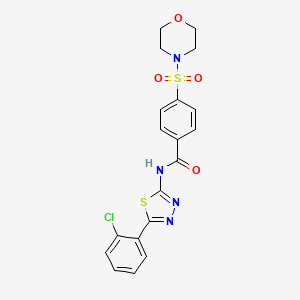
![methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B3008728.png)
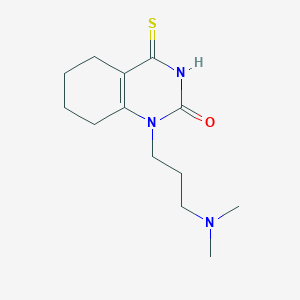
![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3008731.png)

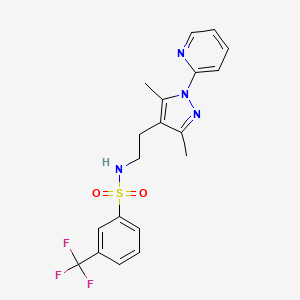
amine](/img/structure/B3008738.png)
